Home > Products > Screening Compounds P35161 > 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran - 147030-48-6

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran

Catalog Number: EVT-271605
CAS Number: 147030-48-6
Molecular Formula: C18H14I2O4
Molecular Weight: 548.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KB130015 (KB) is a synthetic compound derived from amiodarone []. It is classified as a benzofuran derivative and shows potential as an antiarrhythmic agent []. KB is specifically designed to maintain the therapeutic benefits of amiodarone while minimizing its known side effects [, , ]. This compound plays a significant role in scientific research, particularly in cardiovascular pharmacology and electrophysiology, serving as a valuable tool to investigate cardiac ion channel function and potential therapeutic interventions for cardiac arrhythmias [, , , ].

Amiodarone

    Compound Description: Amiodarone is a potent antiarrhythmic drug known for its multi-channel blocking effects in the heart []. While effective in treating various cardiac arrhythmias, its clinical use is hampered by significant extracardiac toxicity, including hypothyroidism, corneal deposits, and lung fibrosis [].

3,5,-Diiodo-l-thyropropionic acid

3,3′,5-Triiodo-l-thyronine (T3)

    Compound Description: T3 is a naturally occurring thyroid hormone crucial for regulating metabolism and development. It exerts its effects by binding to thyroid hormone receptors [].

    Relevance: T3 shares structural similarities with KB130015, particularly the presence of iodine atoms. While T3 itself did not influence sodium current inactivation, it interestingly increased sodium current amplitude and partially attenuated KB130015's slowing effect on inactivation at a concentration of 10 μM []. This suggests a potential interplay between T3 and KB130015 at the sodium channel level, warranting further investigation.

Source and Classification

The compound is synthesized as a derivative of amiodarone, which is used primarily for treating cardiac arrhythmias. The structural modifications in KB130015 aim to enhance its pharmacological properties while retaining the core benefits of amiodarone. The compound is classified as a potassium channel activator, specifically targeting large-conductance calcium-activated potassium channels (BK channels), which play a significant role in vascular smooth muscle relaxation and cardiac function .

Synthesis Analysis

The synthesis of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran typically involves several key steps:

  1. Formation of Benzofuran Core: The initial step often involves constructing the benzofuran framework through cyclization reactions involving appropriate phenolic precursors and dicarbonyl compounds.
  2. Iodination: The introduction of iodine atoms at the 3 and 5 positions of the aromatic ring can be achieved using iodine in the presence of an acid binding agent. This step is crucial for enhancing the biological activity of the compound.
  3. Carboxymethoxy Group Introduction: The carboxymethoxy group is introduced through esterification or etherification reactions involving suitable carboxylic acids or derivatives.
  4. Final Modifications: Additional modifications may include methylation or further substitutions to optimize the pharmacological profile .

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran can be described as follows:

  • Core Structure: The compound features a benzofuran core, which consists of a fused benzene and furan ring.
  • Substituents: It has two iodine atoms at the 3 and 5 positions on one of the aromatic rings, contributing to its unique reactivity and biological properties.
  • Functional Groups: A carboxymethoxy group is present at position 4, which plays a critical role in its interaction with biological targets.

The presence of bulky iodine atoms significantly influences the electronic properties and steric hindrance around the reactive sites of the molecule, potentially affecting its binding affinity to potassium channels .

Chemical Reactions Analysis

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran participates in various chemical reactions:

  1. Electrophilic Substitution: Due to its electron-rich aromatic system, it can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
  2. Nucleophilic Attack: The carboxymethoxy group can be targeted by nucleophiles under appropriate conditions, facilitating reactions that modify this functional group.
  3. Dehalogenation: The iodine substituents can be replaced or removed under reducing conditions, leading to derivatives with altered pharmacological properties .

These reactions are essential for developing analogs with improved efficacy or reduced side effects.

Mechanism of Action

The mechanism of action for 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran primarily involves its interaction with potassium channels:

  1. Potassium Channel Activation: The compound activates large-conductance calcium-activated potassium channels (BK channels), leading to hyperpolarization of smooth muscle cells and subsequent relaxation .
  2. Calcium Dynamics: It has been shown to influence intracellular calcium levels by promoting Na^+-dependent increases in calcium concentration within ventricular myocytes, which is critical for cardiac muscle function .

These actions contribute to its potential therapeutic effects in managing arrhythmias and other cardiovascular conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran include:

  • Molecular Weight: Approximately 536 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic characteristics.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar organic compounds.

These properties are crucial for determining its formulation in pharmaceutical applications .

Applications

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran has several significant applications:

  1. Pharmaceutical Development: It serves as an important intermediate in synthesizing novel antiarrhythmic agents that may offer improved therapeutic profiles compared to existing drugs like amiodarone.
  2. Research Tool: This compound is utilized in research studies aimed at understanding potassium channel dynamics and their role in cardiovascular physiology.
  3. Potential Therapeutic Uses: Given its ability to activate potassium channels, it may have applications beyond cardiology, including potential roles in managing hypertension or other vascular disorders .
Introduction to Pharmacological Significance

Historical Context of Benzofuran Derivatives in Antiarrhythmic Therapy

Benzofuran derivatives have long been recognized as privileged scaffolds in medicinal chemistry due to their structural versatility and broad bioactivity profiles. These heterocyclic compounds exhibit intrinsic electronic properties that facilitate interactions with diverse biological targets, particularly ion channels and nuclear receptors. The antiarrhythmic drug amiodarone (a benzofuran derivative containing iodine) exemplifies this potential, demonstrating potent class III electrophysiological effects through blockade of potassium channels like hERG (human Ether-à-go-go-Related Gene). However, its clinical utility is severely limited by extra-cardiac toxicity, including thyroid dysfunction, pulmonary fibrosis, and hepatotoxicity linked to its high iodine content and accumulation in tissues [2] [8]. This historical challenge catalyzed efforts to design novel benzofuran-based antiarrhythmics retaining therapeutic efficacy while mitigating adverse effects. Early structure-activity relationship (SAR) studies identified the benzyl-benzofuran core as critical for channel modulation, prompting strategic modifications such as deiodination, side chain optimization, and introduction of carboxylic acid moieties to improve target selectivity and pharmacokinetic profiles [8] [9].

Table 1: Evolution of Key Benzofuran-Based Antiarrhythmic Agents

CompoundKey Structural FeaturesPrimary Ion Channel TargetClinical Limitations
AmiodaroneIodinated benzofuran, ethyl-benzyl side chainMulti-channel blocker (K⁺, Na⁺, Ca²⁺)Thyroid toxicity, pulmonary fibrosis, hepatotoxicity
KB130015Diiodinated benzofuran, carboxymethoxybenzyl groupMulti-target modulator (BK, hERG, Naᵥ)Under investigation (improved preclinical safety)
DronedaroneNon-iodinated benzofuran, methanesulfonyl groupMulti-channel blockerReduced thyroid toxicity; limited efficacy

Rationale for Structural Modification of Amiodarone Analogues

The development of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran (KB130015) stemmed from a deliberate strategy to dissociate amiodarone’s antiarrhythmic actions from its off-target toxicity. Retaining only two iodine atoms (at positions 3 and 5 on the terminal phenyl ring) reduced the risk of thyroid disruption while preserving molecular recognition elements for ion channels. Crucially, replacing amiodarone’s diethylaminoethoxy side chain with a carboxymethoxy group (–OCH₂COOH) enhanced polarity, potentially reducing tissue accumulation and improving metabolic clearance. This modification also introduced a negative charge at physiological pH, facilitating interaction with voltage-sensing domains (VSDs) or pore-lining residues in cation channels. Molecular modeling indicated the carboxymethoxybenzyl moiety could engage polar residues within the S4-S5 linker or RCK1 domains of BK channels, or the S6 helix in hERG, enabling differentiated modulation compared to pure blockers like amiodarone or E4031 [2] [9] [10]. Pharmacological characterization confirmed KB130015 acts as a thyroid hormone receptor antagonist (IC₅₀: ThRα1 = 4.5 μM; ThRβ1 = 5.1 μM), mitigating amiodarone-like thyrotoxicity [9].

KB130015 as a Paradigm Shift in Potassium Channel Modulation

KB130015 represents a pharmacological breakthrough by demonstrating dual-targeted activation of structurally distinct potassium channels (BK and hERG), contrasting with classical antiarrhythmics that primarily induce channel blockade.

  • BK Channel Activation: Electrophysiological studies reveal KB130015 shifts the voltage dependence of BKα (hSlo1) channel activation by approximately –60 mV at 3 μM intracellular Ca²⁺, significantly lowering the energy barrier for pore opening. This effect is dramatically amplified in channels incorporating regulatory β1 subunits (shift of –90 mV), highlighting subunit-dependent pharmacology. Activation occurs independent of intracellular Ca²⁺ concentration and is non-additive with the canonical BK opener NS1619, suggesting shared or overlapping binding sites. The EC₅₀ for BK activation is 20 μM (Hill coefficient = 2.8), indicating positive cooperativity. Functionally, this translates to vasorelaxation of porcine pulmonary arteries (EC₅₀ = 43 μM) inhibitable by tetraethylammonium (TEA), confirming physiological relevance [4] [10].

  • hERG Channel Modulation: KB130015 exhibits a unique bimodal effect on hERG1 channels. At depolarized potentials, it shows mild block, typical of class III agents. However, at resting potentials, it accelerates activation kinetics (~4-fold) and shifts the voltage dependence of activation by –16 mV, effectively facilitating channel opening. This activation is mediated via cytosolic binding and functionally competes with pore blockers like E4031, sertindole, and amiodarone itself. Synergy with the activator mallotoxin suggests multiple activator sites exist within the hERG pore, offering novel avenues for correcting dysfunctional channel gating in LQTS-2 mutations [5] [7].

Table 2: Potassium Channel Modulatory Profile of KB130015

Channel TypeEffectEC₅₀ / PotencyKey MechanismFunctional Consequence
BK (hSlo1 α alone)Activation20 μMLeftward shift in Po/V curve (–60 mV)Smooth muscle hyperpolarization & relaxation
BK (α + β1)Enhanced Activation< 20 μMLarger leftward shift in Po/V curve (–90 mV)Potentiated vasodilation
hERG1Activation at negative Vm; Block at positive Vm12 μM (Activation)Accelerated activation; –16 mV V1/2 shiftAntiarrhythmic without prolonging APD

Furthermore, KB130015 modulates cardiac sodium (Naᵥ) channels, slowing inactivation kinetics and increasing late INa. This elevates intracellular Na⁺, subsequently enhancing Ca²⁺ influx via reverse-mode Na⁺/Ca²⁺ exchange (NCX), ultimately augmenting sarcoplasmic reticulum (SR) Ca²⁺ load and myocardial contractility without triggering arrhythmogenic afterdepolarizations. This contrasts sharply with pure Na⁺ channel blockers or openers, highlighting its nuanced electrophysiological profile [3] [6].

Table 3: Comparison of Ion Channel Effects Between Amiodarone and KB130015

Ion Channel / CurrentAmiodarone EffectKB130015 EffectFunctional Implication for KB130015
hERG / IKrPotent BlockadeBimodal: Activation (Rest); Block (Depol)Reduced pro-arrhythmic risk; Potential LQTS therapy
BKNegligible or Weak BlockPotent ActivationVasodilation; Potential in hypertension/PAH
Nav1.5 / INaUse-Dependent BlockSlowed Inactivation → ↑ Late INaMild positive inotropy without EADs
LTCC / ICaLBlockMild Block (~20%)Counteracts Ca²⁺ overload from ↑ [Na⁺]i
Thyroid Hormone ReceptorsAgonist/Antagonist (Toxic)Antagonist (IC₅₀ ~4-5 μM)Reduced thyrotoxic potential

This multi-target profile—simultaneously activating repolarizing K⁺ currents (BK, hERG), modulating Na⁺ channel gating, and antagonizing thyroid receptors—positions KB130015 as a paradigm-shifting scaffold. It demonstrates that careful structural refinement of benzofuran-based antiarrhythmics can yield compounds with novel mechanisms beyond simple channel blockade, potentially offering safer and more effective therapeutic options for cardiac arrhythmias, hypertension, and vascular disorders [2] [4] [7].

Compounds Mentioned:

  • 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran (KB130015, KB-130015)
  • Amiodarone
  • NS1619
  • E4031
  • Sertindole
  • Mallotoxin
  • Dronedarone

Properties

CAS Number

147030-48-6

Product Name

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran

IUPAC Name

2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid

Molecular Formula

C18H14I2O4

Molecular Weight

548.1 g/mol

InChI

InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22)

InChI Key

OLIKCJUMYWSDIV-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I

Solubility

Soluble in DMSO

Synonyms

2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
KB 130015
KB-130015
KB130015

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.